Hydroxyvalerenic Acid

概要

説明

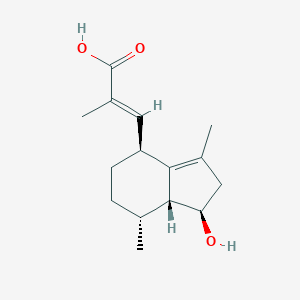

Hydroxyvalerenic acid is a sesquiterpenoid compound found in the essential oil of the valerian plant (Valeriana officinalis). It is one of the key active constituents responsible for the plant’s sedative and anxiolytic effects. The compound is known for its potential therapeutic properties, particularly in the treatment of sleep disorders and anxiety.

準備方法

Synthetic Routes and Reaction Conditions: Hydroxyvalerenic acid can be synthesized through various chemical reactions involving the precursor valerenic acid. The synthesis typically involves hydroxylation reactions under controlled conditions to introduce the hydroxyl group into the valerenic acid molecule.

Industrial Production Methods: Industrial production of this compound often involves extraction from the valerian plant. The process includes:

Extraction: The roots and rhizomes of the valerian plant are extracted using solvents such as ethanol or methanol.

Purification: The extract is then purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate this compound.

Quantification: The content of this compound is quantified using UV-spectrophotometry or other analytical methods.

化学反応の分析

Types of Reactions: Hydroxyvalerenic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions may involve acidic or basic catalysts to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted compounds .

科学的研究の応用

Pharmacological Properties

Hydroxyvalerenic acid exhibits several pharmacological activities, primarily related to its interaction with neurotransmitter systems. Research indicates that it functions as a partial agonist at the serotonin 5-HT5A receptor, which is implicated in mood regulation and sleep disorders. The compound has shown significant binding affinity, with an IC50 value of approximately 17.2 μM, indicating its potential role in treating anxiety and insomnia .

Key Pharmacological Effects:

- Anxiolytic Activity: this compound contributes to the anxiolytic effects of valerian extracts by modulating GABA-A receptors indirectly, enhancing the overall calming effects of valerian .

- Sleep Aid: Valerian extracts, rich in this compound, have been used traditionally to improve sleep quality and manage insomnia. Clinical studies have reported mixed results; however, some indicate significant improvements in sleep quality when administered over extended periods .

Clinical Applications

This compound's clinical applications are primarily focused on its use as a natural remedy for sleep disorders and anxiety-related conditions.

Case Studies:

- Insomnia Management: A randomized controlled trial involving valerian extract containing this compound demonstrated improvements in sleep latency and quality among participants suffering from insomnia. The extract was administered at a dosage of 300 mg per day over four weeks .

- Anxiety Reduction: Another study assessed the anxiolytic effects of valerian root extracts on individuals experiencing psychological stress. Participants showed reduced anxiety levels and improved mood after treatment with extracts high in this compound .

Comparative Analysis of this compound and Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other compounds derived from valerian, such as valerenic acid and acetoxyvalerenic acid.

| Compound | Binding Affinity (IC50) | Primary Effects | Clinical Use |

|---|---|---|---|

| This compound | 17.2 μM | Anxiolytic, Sleep Aid | Insomnia, Anxiety |

| Valerenic Acid | 10.7 μM | GABA-A Modulation | Insomnia, Anxiety |

| Acetoxyvalerenic Acid | Not significantly active | Minimal GABA-A interaction | Less common in clinical use |

作用機序

Hydroxyvalerenic acid exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and promoting relaxation and sedation. Additionally, it may act as a partial agonist at the 5-HT_5A receptor, which is involved in the regulation of the sleep-wake cycle .

類似化合物との比較

Valerenic Acid: A precursor to hydroxyvalerenic acid, known for its sedative properties.

Acetoxyvalerenic Acid: Another derivative of valerenic acid with similar therapeutic effects.

Valerenal: A related compound found in valerian essential oil with sedative properties.

Uniqueness: this compound is unique due to its specific hydroxylation, which may enhance its bioavailability and potency compared to other valerenic acid derivatives. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for therapeutic applications .

生物活性

Hydroxyvalerenic acid, a bioactive compound derived from the Valeriana officinalis (valerian) plant, has garnered attention for its potential therapeutic properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound is one of several active constituents found in valerian root extracts, which are traditionally used for their sedative and anxiolytic effects. It is structurally related to valerenic acid and is believed to contribute to the overall efficacy of valerian preparations.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Serotonin Receptor Modulation : this compound acts as a partial agonist at the 5-HT_5A serotonin receptor, similar to valerenic acid. This interaction may influence sleep regulation and mood stabilization by modulating serotonergic pathways .

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes associated with metabolic disorders. For instance, it has demonstrated significant inhibitory effects on angiotensin-converting enzyme (ACE) and α-glucosidase, suggesting potential applications in managing hypertension and type 2 diabetes .

3.1 Sedative and Anxiolytic Properties

Clinical trials have explored the efficacy of valerian extracts containing this compound for treating sleep disorders and anxiety. For example:

- A randomized controlled trial reported that participants taking valerian extract experienced improved sleep latency and quality after two weeks of treatment compared to placebo .

3.2 Metabolic Benefits

This compound's ability to inhibit enzymes linked to obesity and diabetes positions it as a candidate for functional supplements aimed at metabolic health:

| Enzyme | IC50 (mg/mL) | Comments |

|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | 0.225 | Effective in reducing hypertension |

| α-Glucosidase | 0.617 | Potential use in managing postprandial blood sugar levels |

| α-Amylase | 12.53 | Inhibitory activity suggests anti-obesity potential |

4. Case Studies

Several studies provide insights into the clinical relevance of this compound:

- Clinical Trial on Sleep Disorders : A double-blind study involving older adults indicated that valerian extract improved sleep quality over a two-week period, with participants reporting reduced sleep disturbances . Notably, the extract contained this compound as one of its active components.

- Metabolic Syndrome Research : Another study highlighted the role of valerian extracts in inhibiting enzymes related to metabolic syndrome, showcasing this compound's potential in dietary supplements aimed at obesity management .

5. Conclusion

This compound exhibits promising biological activity through its interactions with serotonin receptors and its ability to inhibit key metabolic enzymes. Its sedative and anxiolytic properties make it a valuable component of valerian extracts used in traditional medicine for sleep disorders and anxiety management. Additionally, its role in metabolic health opens avenues for further research into its application as a functional supplement.

Q & A

Basic Research Questions

Q. How can Hydroxyvalerenic Acid be analytically identified and quantified in plant extracts?

this compound is typically analyzed using high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with mass spectrometry (MS). For quantification, a working standard (e.g., HydrROTICHROM®) with >99% purity is recommended to calibrate retention times and peak areas. Method validation should include linearity, limit of detection (LOD), and recovery rates in spiked samples. Ensure sample preparation involves alcohol-based solvents (e.g., ethanol) for optimal solubility .

Q. What are the key factors influencing this compound stability during storage?

this compound degrades under high humidity, light, or temperatures >40°C. Storage in airtight, light-protected containers at −20°C or 2–8°C is critical to minimize decomposition into secondary products. Stability studies should include periodic HPLC analysis to monitor purity loss, with degradation kinetics modeled using Arrhenius equations to predict shelf life .

Q. Why is this compound challenging to detect in microbial cultures like Streptomyces clavuligerus?

Despite genomic potential for terpene biosynthesis, S. clavuligerus produces limited this compound under standard culture conditions. Challenges include low expression of biosynthetic genes, nutrient limitations, or insufficient precursor availability. Experimental designs should incorporate transcriptomic profiling (e.g., RNA-seq) to identify regulatory bottlenecks and test media additives (e.g., methyl jasmonate) to induce secondary metabolism .

Advanced Research Questions

Q. How can contradictory data on terpene yields between natural and heterologous systems be resolved?

Discrepancies often arise from differences in genetic regulation or enzyme promiscuity in heterologous hosts. Researchers should perform comparative metabolomic profiling of native vs. engineered strains and validate enzyme activity in vitro. Statistical tools like principal component analysis (PCA) can distinguish system-specific biases .

Q. What methodological approaches validate this compound as a degradation marker for related compounds?

To establish it as a marker, conduct forced degradation studies on precursors like Acetoxyvalerenic Acid under controlled humidity/temperature. Use LC-MS to track this compound formation kinetics and correlate its concentration with precursor loss. Multivariate regression can model degradation pathways .

Q. How can extraction efficiency be optimized for this compound in lipid-rich matrices?

Solid-phase extraction (SPE) with C18 cartridges effectively isolates this compound from lipids. Pre-treatment with hexane or chloroform removes non-polar interferents. Validate recovery rates using spiked samples and optimize solvent ratios (e.g., ethanol-water) via response surface methodology (RSM) .

Q. What statistical methods address variability in this compound quantification across laboratories?

Inter-laboratory studies should follow ISO 5725 guidelines, using standardized reference materials (e.g., J&K 290032). Apply ANOVA to assess systematic vs. random errors and establish reproducibility limits. Bland-Altman plots can visualize measurement agreement .

Q. How does this compound’s solubility profile impact its bioactivity assays?

Its alcohol solubility limits aqueous-based assays. Use dimethyl sulfoxide (DMSO) as a co-solvent (≤0.1% v/v) to maintain solubility without cytotoxicity. Validate bioactivity results with parallel assays in ethanol-based systems to exclude solvent artifacts .

Q. What experimental designs improve reproducibility in this compound stability studies?

Implement factorial designs to test interactions between humidity, temperature, and light. Use stability chambers with real-time environmental monitoring. Replicate experiments across multiple batches and analyze data using mixed-effects models to account for batch variability .

Q. How can genomic insights resolve discrepancies in terpene profiles between native and engineered systems?

Comparative genomics and CRISPR interference (CRISPRi) can identify silent biosynthetic gene clusters in native hosts. Heterologous expression of putative clusters in E. coli or yeast, followed by LC-MS/MS profiling, can confirm this compound production capability .

特性

IUPAC Name |

(E)-3-[(1R,4S,7R,7aR)-1-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-11(6-10(3)15(17)18)13-9(2)7-12(16)14(8)13/h6,8,11-12,14,16H,4-5,7H2,1-3H3,(H,17,18)/b10-6+/t8-,11+,12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNQXTISSHEQKD-UNXUOHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C(CC(C12)O)C)C=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C(C[C@H]([C@H]12)O)C)/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033564 | |

| Record name | Hydroxyvalerenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-16-5 | |

| Record name | Hydroxyvalerenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyvalerenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyvalerenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[(1R,4S,7R,7aR)-2,4,5,6,7,7a-hexahydro-1-hydroxy-3,7-dimethyl-1H-inden-4-yl]-2-methyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYVALERENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043W90DL5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。